molecular formula C17H19F3O3S B2946620 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate CAS No. 263398-16-9

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate

Cat. No.: B2946620
CAS No.: 263398-16-9
M. Wt: 360.39
InChI Key: WFYDWLVJOHAMEA-UHFFFAOYSA-N
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Description

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C17H19F3O3S. It is also known as 4-(1-Adamantyl)phenol triflate and 4-Tricyclo[3.3.1.13,7]dec-1-ylphenyl 1,1,1-trifluoromethanesulfonate . This compound is characterized by the presence of an adamantane group attached to a phenyl ring, which is further connected to a trifluoromethanesulfonate group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-(Adamantan-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent decomposition of the reactants and to ensure a high yield of the desired product.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale at which it is produced. the general principles of organic synthesis, such as the use of high-purity starting materials and controlled reaction conditions, would apply to its industrial production.

Chemical Reactions Analysis

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The adamantane group can be oxidized to form adamantanone derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these oxidations.

    Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives. Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically used for these reductions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized adamantane derivatives, while oxidation and reduction reactions can modify the adamantane and phenyl groups, respectively .

Scientific Research Applications

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate is primarily related to its ability to act as a substrate or inhibitor in various chemical and biological processes. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The adamantane moiety provides steric bulk and hydrophobicity, which can influence the binding interactions with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the adamantane and trifluoromethanesulfonate groups, which provides a balance of reactivity and stability that is valuable in various scientific applications.

Properties

IUPAC Name

[4-(1-adamantyl)phenyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3O3S/c18-17(19,20)24(21,22)23-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYDWLVJOHAMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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